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Compound of Interest

Compound Name: 6-methylcinnolin-4-ol

Cat. No.: B1365399 Get Quote

A Note to the Researcher: Comprehensive searches for specific, raw spectral data (¹H NMR,

¹³C NMR, IR, and Mass Spectrometry) for 6-methylcinnolin-4-ol have yielded limited publicly

available datasets. This guide has therefore been constructed to provide a robust framework

for the spectroscopic analysis of this molecule, grounded in the well-established principles of

heterocyclic chemistry and spectral interpretation of closely related cinnoline derivatives. The

presented data and interpretations are based on typical values and expected outcomes for a

molecule with this structure.

Introduction to 6-Methylcinnolin-4-ol and its
Spectroscopic Elucidation
6-Methylcinnolin-4-ol, a member of the cinnoline family of nitrogen-containing heterocyclic

compounds, presents a fascinating subject for spectroscopic analysis. The arrangement of its

atoms and functional groups gives rise to a unique spectral fingerprint that, when properly

interpreted, can confirm its structure and purity. This guide will delve into the theoretical

underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this

molecule. Cinnoline derivatives are of significant interest in medicinal chemistry due to their

wide range of biological activities, making their unambiguous structural confirmation a critical

step in drug discovery and development.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides

detailed information about the chemical environment, connectivity, and stereochemistry of

atoms within a molecule. For 6-methylcinnolin-4-ol, both ¹H and ¹³C NMR are indispensable.

Theoretical Principles of NMR
At the heart of NMR is the phenomenon of nuclear spin. Nuclei with an odd number of protons

or neutrons, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which

generates a magnetic moment. When placed in a strong external magnetic field (B₀), these

nuclear magnets align either with or against the field, creating two energy states. The energy

difference between these states corresponds to a specific radiofrequency. By applying a

radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The

frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its

local electronic environment. This variation in resonance frequency, known as the chemical

shift (δ), is the cornerstone of NMR spectroscopy.

Electrons surrounding a nucleus shield it from the external magnetic field. Therefore, nuclei in

electron-rich environments are more shielded and resonate at lower chemical shifts (upfield),

while those in electron-deficient environments are deshielded and resonate at higher chemical

shifts (downfield).

Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Dissolve approximately 5-10 mg of 6-methylcinnolin-4-ol in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is

crucial as it must dissolve the sample and should not have signals that overlap with the

analyte's signals. DMSO-d₆ is often a good choice for heterocyclic compounds that may

have exchangeable protons.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then

tuned and shimmed to optimize the homogeneity of the magnetic field.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters

include the spectral width, acquisition time, and number of scans.
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For ¹³C NMR, due to the low natural abundance of ¹³C (1.1%), a greater number of scans

is required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly

employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum

where each unique carbon appears as a singlet.

Data Interpretation and Analysis of 6-Methylcinnolin-4-ol
¹H NMR Spectroscopy

The expected ¹H NMR spectrum of 6-methylcinnolin-4-ol would exhibit distinct signals for the

aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are

influenced by the electronic effects of the nitrogen atoms and the hydroxyl group.

Table 1: Expected ¹H NMR Data for 6-Methylcinnolin-4-ol

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

H5 ~8.0 - 8.2 d 1H

H7 ~7.6 - 7.8 dd 1H

H8 ~7.4 - 7.6 d 1H

H3 ~7.2 - 7.4 s 1H

-CH₃ ~2.4 - 2.6 s 3H

-OH
Variable (e.g., ~11-13

in DMSO-d₆)
br s 1H

Aromatic Protons (H5, H7, H8): These protons on the benzene ring will appear in the

downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring

current. The specific positions and coupling patterns will depend on their relationship to the

electron-withdrawing nitrogen atoms and the methyl group. H5 is expected to be the most

downfield due to its proximity to the pyridazine ring.

Pyridazinone Proton (H3): The proton at the 3-position is on the heterocyclic ring and its

chemical shift will be influenced by the adjacent nitrogen and the carbonyl-like character of
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the C4-oxygen bond in the tautomeric form.

Methyl Protons (-CH₃): The methyl group at the 6-position will give a singlet in the upfield

region (around 2.5 ppm).

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and

depends on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, it can

often be observed as a broad singlet at a high chemical shift due to hydrogen bonding.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the

molecule.

Table 2: Expected ¹³C NMR Data for 6-Methylcinnolin-4-ol

Carbon Assignment Expected Chemical Shift (δ, ppm)

C4 ~160 - 165

C8a ~145 - 150

C4a ~135 - 140

C6 ~130 - 135

C5 ~125 - 130

C7 ~120 - 125

C8 ~115 - 120

C3 ~100 - 105

-CH₃ ~20 - 25

Quaternary Carbons (C4, C4a, C6, C8a): These carbons, lacking directly attached protons,

will typically show weaker signals. The carbon bearing the hydroxyl group (C4) is expected to

be significantly downfield.
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Aromatic and Heterocyclic CH Carbons (C3, C5, C7, C8): These will appear in the aromatic

region of the spectrum.

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal.

Sample Preparation Data Acquisition Data Processing & Analysis

Dissolve 6-methylcinnolin-4-ol 
 in deuterated solvent Transfer to NMR tube Insert sample into 

 NMR spectrometer
Tune and shim 

 instrument Acquire 1H and 13C spectra Fourier transform and 
 phase correction

Assign peaks and 
 interpret spectra

Confirm molecular 
 structure

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 6-methylcinnolin-4-ol.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. It is based on the principle that molecules absorb infrared radiation at specific

frequencies that correspond to the vibrational modes of their bonds.

Theoretical Principles of IR Spectroscopy
When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. Each type of

bond (e.g., O-H, C-H, C=O, C=N) has a characteristic vibrational frequency. An IR spectrum is

a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where the wavenumber is

proportional to the frequency of the absorbed radiation.

Experimental Protocol: Acquiring an IR Spectrum
Sample Preparation: For a solid sample like 6-methylcinnolin-4-ol, the most common

method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is

finely ground with dry KBr powder and then pressed into a thin, transparent disk.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires

minimal sample preparation.
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Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the IR

spectrometer. A background spectrum (of the empty spectrometer or the KBr pellet) is first

recorded and then automatically subtracted from the sample spectrum.

Data Interpretation and Analysis of 6-Methylcinnolin-4-ol
The IR spectrum of 6-methylcinnolin-4-ol would be expected to show several characteristic

absorption bands.

Table 3: Expected IR Absorption Bands for 6-Methylcinnolin-4-ol

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3200 - 3600 (broad) O-H stretch Hydroxyl

3000 - 3100 C-H stretch Aromatic

2850 - 2960 C-H stretch Methyl

~1640 - 1680 C=O stretch Amide (from tautomer)

~1500 - 1600 C=C and C=N stretch
Aromatic and Heterocyclic

Rings

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just

above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just

below 3000 cm⁻¹.

C=O Stretch: 6-methylcinnolin-4-ol can exist in tautomeric equilibrium with 6-methyl-1,4-

dihydrocinnolin-4-one. The presence of this amide-like tautomer would give rise to a strong

C=O stretching absorption in the 1640-1680 cm⁻¹ region.

C=C and C=N Stretches: The vibrations of the aromatic and heterocyclic rings will produce a

series of bands in the 1500-1600 cm⁻¹ region, often referred to as the "fingerprint region".
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can also provide

information about its structure through the analysis of fragmentation patterns.

Theoretical Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized. One of the most common

ionization techniques for organic molecules is Electron Ionization (EI). In EI-MS, the sample is

bombarded with high-energy electrons, which knock out an electron from the molecule to form

a radical cation known as the molecular ion (M⁺•). The m/z value of the molecular ion gives the

molecular weight of the compound. The molecular ion is often unstable and can fragment into

smaller, charged ions and neutral fragments. The pattern of these fragment ions is

characteristic of the molecule's structure.

Experimental Protocol: Acquiring a Mass Spectrum
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if

the compound is volatile and thermally stable.

Ionization: The sample is ionized, for example, by electron ionization.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or a time-of-flight analyzer), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

Data Interpretation and Analysis of 6-Methylcinnolin-4-ol
The mass spectrum of 6-methylcinnolin-4-ol would provide key information for its

identification.

Table 4: Expected Mass Spectrometry Data for 6-Methylcinnolin-4-ol
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m/z Value Interpretation

160 Molecular Ion (M⁺•)

132 [M - CO]⁺•

131 [M - CHO]⁺

Molecular Ion (M⁺•): The molecular formula of 6-methylcinnolin-4-ol is C₉H₈N₂O, giving a

molecular weight of 160.17 g/mol . The mass spectrum should therefore show a prominent

molecular ion peak at m/z = 160.

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues.

Common fragmentation pathways for cinnolinones include the loss of carbon monoxide (CO,

28 Da) or a formyl radical (CHO•, 29 Da) from the heterocyclic ring. This would lead to

fragment ions at m/z = 132 and m/z = 131, respectively.
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Mass Spectrometry Analysis
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Caption: Process of mass spectrometry for 6-methylcinnolin-4-ol.
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Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and

comprehensive approach to the structural characterization of 6-methylcinnolin-4-ol. While ¹H

and ¹³C NMR reveal the detailed carbon-hydrogen framework and connectivity, IR

spectroscopy confirms the presence of key functional groups, and mass spectrometry

establishes the molecular weight and provides insights into the molecule's fragmentation.

Together, these techniques allow for the unambiguous identification and structural confirmation

of this important heterocyclic compound, which is a fundamental requirement for its further

study and application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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